Cholesterol isobutyrate
Overview
Description
Synthesis Analysis
The synthesis of cholesterol derivatives, including cholesterol isobutyrate, often involves complex chemical reactions aimed at altering the cholesterol molecule to achieve desired properties. One approach to synthesizing cholesterol derivatives is illustrated by the unambiguous synthesis of 8-isobutyl-10-methyl-11H-indeno[2,1-a]phenanthrene, a minor dehydrogenation product of cholesterol, showcasing the intricate steps involved in cholesterol modification (Nasipuri, D., Samaddar, A., & Datta, IlA, 1979). Another example is the synthesis of [24-14C]-Cholesterol, which demonstrates the complexity and precision required in creating specific cholesterol derivatives for various scientific purposes (Colonna, A., & Gros, E.G., 1973).
Molecular Structure Analysis
The molecular structure of cholesterol isobutyrate has been determined by single crystal X-ray diffraction methods, revealing its crystalline form and providing insight into its molecular arrangement and stereochemistry (Kim, Mi-Hye, Park, Young-Ja, & Ahn, C., 1989). This structural analysis is crucial for understanding the physical and chemical properties of the compound.
Chemical Reactions and Properties
Cholesterol and its derivatives undergo various chemical reactions, including autoxidation, which generates oxysterols through enzymatic or non-enzymatic mechanisms. These reactions are significant for their potential biological activities and for understanding the chemical behavior of cholesterol derivatives in biological systems (Zerbinati, C., & Iuliano, L., 2017).
Physical Properties Analysis
The physical properties of cholesterol derivatives, such as cholesteryl esters, are determined by their state (crystal, liquid crystal, or liquid) and can influence their biological functions. The transition temperatures and enthalpies of these states have been systematically studied, providing insights into the phase behavior of cholesteryl esters (Ginsburg, Geoffrey S., Atkinson, D., & Small, D., 1986).
Chemical Properties Analysis
Cholesterol isobutyrate's chemical properties, including its reactivity and interaction with other molecules, can be influenced by its molecular structure. For instance, the interaction of phospholipid headgroups with cholesterol in the formation of crystal complexes sheds light on the molecular interactions that govern the behavior of cholesterol derivatives in biological membranes (Karasev, V., Fundamensky, V., Bannova, I., Franke, V.D., & Stefanov, V., 2000).
Scientific Research Applications
Cholesterol Research History : Cholesterol research has significantly advanced our understanding of cholesterol biosynthesis and its role in health. Key discoveries include the elucidation of cholesterol's structure, the role of squalene as a precursor of cholesterol, and the evolutionary advantage of cholesterol over other sterols (Vance & Van den bosch, 2000).
LDL Cholesterol Lowering : Studies have shown that lowering low-density lipoprotein (LDL) cholesterol significantly reduces the risk of atherosclerosis and cardiovascular diseases. This has been achieved through drugs and dietary interventions (Pedersen, 2016).
Hypolipidemic Agents : Research has focused on the development of hypolipidemic agents, such as phenolic ethers and isobutyric acid derivatives, which have shown potential in reducing plasma cholesterol levels (Hess, Maier, & Stäubli, 1969); (Morishita et al., 1988).
Cholesterol and Alzheimer's Disease : The metabolism of cholesterol is linked to Alzheimer's disease neuropathology. The role of statins in inhibiting cholesterol and isoprenoid biosynthesis is under investigation as a potential therapeutic approach for Alzheimer's disease (Cole & Vassar, 2006).
Cholesterol in Cancer Therapy : Altered cholesterol metabolism in cancer cells has been identified as a potential target for pharmacological intervention. Cancer cells often reprogram cholesterol metabolism to support their growth, presenting opportunities for therapeutic strategies (Giacomini et al., 2021).
Future Directions
The field of cholesterol research is constantly evolving, with a shift towards personalized approaches to cholesterol treatment. This includes the development of new drugs for specific populations, recent research on weight loss in obese mice, understanding genetic variants in cholesterol metabolism, and more .
properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-methylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H52O2/c1-20(2)9-8-10-22(5)26-13-14-27-25-12-11-23-19-24(33-29(32)21(3)4)15-17-30(23,6)28(25)16-18-31(26,27)7/h11,20-22,24-28H,8-10,12-19H2,1-7H3/t22-,24+,25+,26-,27+,28+,30+,31-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUPGXQPWDWTPH-GTPODGLVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H52O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40922590 | |
Record name | Cholest-5-en-3-yl 2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40922590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cholesterol isobutyrate | |
CAS RN |
1180-43-4 | |
Record name | Cholesteryl isobutyrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1180-43-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cholest-5-en-3beta-yl isobutyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001180434 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cholest-5-en-3-yl 2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40922590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cholest-5-en-3β-yl isobutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.319 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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